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Abstract

Circumdatins are a class of fungal alkaloids characterized by a quinazolino[3,2-
a]benzodiazepinedione scaffold. These natural products have garnered significant interest due
to their diverse biological activities, including potent inhibition of mitochondrial NADH oxidase
(Complex I) and cytotoxic effects against various cancer cell lines. This document provides
detailed application notes and experimental protocols for the total synthesis of Circumdatin A
and its derivatives. Key synthetic strategies, including the Eguchi aza-Wittig reaction and tin
triflate-mediated cyclization, are outlined. Furthermore, the biological implications of
mitochondrial NADH oxidase inhibition by these compounds are discussed, and relevant
signaling pathways are visualized.

Introduction

The circumdatin family of alkaloids, isolated from various species of the fungus Aspergillus,
represents a promising source of novel therapeutic agents. Their core structure, a fused
quinazolinone and benzodiazepine ring system, presents a unique synthetic challenge and a
scaffold for medicinal chemistry exploration. Notably, compounds like Circumdatin H have been
identified as inhibitors of the mammalian mitochondrial respiratory chain, specifically targeting
NADH oxidase (Complex I). This inhibition disrupts cellular energy metabolism and can induce
downstream signaling events, leading to apoptosis and cytotoxicity in cancer cells. The
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synthesis of Circumdatin A and its analogs is crucial for further structure-activity relationship
(SAR) studies and the development of new drug candidates.

Total Synthesis of Circumdatin A and Derivatives:
Key Strategies

The total synthesis of the circumdatin core relies on the efficient construction of the fused
heterocyclic system. Two prominent and effective methods are the Eguchi aza-Wittig protocol
and Lewis acid-mediated cyclization.

Strategy 1: Eguchi Aza-Wittig Reaction

The Eguchi aza-Wittig protocol is a powerful tool for the synthesis of quinazolinone-containing
natural products. This method typically involves the selective acylation of a
benzodiazepinedione with a 2-azidobenzoyl chloride, followed by an intramolecular aza-Wittig
reaction to form the quinazolinone ring.

Strategy 2: Tin Triflate-Mediated Double Cyclization

An alternative and efficient approach involves the use of a Lewis acid, such as tin triflate, to
catalyze the direct double cyclization of a linear tripeptide precursor. This method offers a rapid
and high-yield route to the quinazolino[3,2-a]benzodiazepinedione core.

Experimental Protocols
Protocol 1: Synthesis of Circumdatin F via Tin Triflate-
Mediated Cyclization

This protocol is adapted from the tin triflate-mediated synthesis of quinazolino[3,2-
a]benzodiazepinediones.

Step 1: Synthesis of the Tripeptide Precursor

e To a solution of N-Cbz-L-tryptophan (1.0 eq) in dichloromethane (DCM), add N,N'-
dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).

 Stir the mixture at room temperature for 2 hours.
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« Filter the reaction mixture to remove the dicyclohexylurea byproduct.
» To the filtrate, add methyl anthranilate (1.0 eq) and stir at room temperature overnight.
e Wash the organic layer with 1 M HCI, saturated NaHCO3, and brine.

o Dry the organic layer over anhydrous Na2S04, filter, and concentrate under reduced
pressure.

e The resulting dipeptide is then coupled with another molecule of anthranilic acid using a
similar DCC/NHS coupling procedure to yield the linear tripeptide precursor.

Step 2: Tin Triflate-Mediated Double Cyclization

 Dissolve the tripeptide precursor (1.0 eq) in 1,2-dichloroethane.

e Add tin (Il) triflate (Sn(OTf)2) (0.2 eq) to the solution.

o Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction by TLC.

o Upon completion, cool the reaction to room temperature and quench with saturated NaHCO3
solution.

o Extract the product with DCM, and wash the combined organic layers with brine.
» Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

» Purify the crude product by column chromatography on silica gel to afford Circumdatin F.

Protocol 2: General Synthesis of the
Quinazolinobenzodiazepine Core via Aza-Wittig
Reaction

This protocol outlines the general steps for the synthesis of the core structure found in many
circumdatins, adapted from the synthesis of asperlicin D.

Step 1: Preparation of the Azido-Peptide Intermediate
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Couple N-(2-azidobenzoyl)anthranilic acid (1.0 eq) with the desired amino acid methyl ester
(e.g., L-proline methyl ester) (1.1 eq) using a standard peptide coupling reagent such as
HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.

Stir the reaction at room temperature for 12-16 hours.
Extract the product with ethyl acetate and wash with water and brine.
Dry the organic layer and concentrate under reduced pressure.

Purify the crude product by flash chromatography.

Step 2: Intramolecular Staudinger/Aza-Wittig Reaction

Dissolve the azido-peptide intermediate (1.0 eq) in dry THF.

Add triphenylphosphine (1.1 eq) portion-wise at 0 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Heat the reaction mixture to reflux for 8-12 hours to facilitate the aza-Wittig cyclization.
Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction and concentrate under reduced pressure.

Purify the crude product by column chromatography to yield the quinazolino[3,2-
albenzodiazepinedione core.

Data Presentation

Table 1: Summary of Synthetic Yields for Circumdatin Derivatives
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Synthetic Overall Yield
Compound Key Reagents Reference
Strategy (%)
Tin Triflate-
. . . Sn(OTf)?2,
Circumdatin F Mediated ) 23-62%
o Microwaves
Cyclization
Tin Triflate-
o ] Sn(0Tf)2,
Sclerotigenin Mediated ) 23-62%
o Microwaves
Cyclization
Tin Triflate-
. . Sn(0T)2,
Asperlicin C Mediated ) 23-62%
o Microwaves
Cyclization
) ) Eguchi aza- 2-azidobenzoyl N
Circumdatin F o _ Not specified
Wittig Protocol chloride, PPh3
_ _ Dehydration and ~ PPh3, 12, .
Circumdatin C o Not specified
Cyclization HBr/AcOH

Table 2: Spectroscopic Data for Representative Circumdatins
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1H NMR 13C NMR
Compound HRMS (m/z) Reference
(CDCI3, 6 ppm) (CDCI3, d ppm)
8.25 (d, J=8.0
Hz, 1H), 7.80-
168.5, 162.1,
7.70 (m, 2H),
147.2, 140.5,
7.55-7.45 (m,
134.8, 132.5,
2H), 7.30-7.20
. . 128.9, 127.5,
Circumdatin C (m, 2H), 4.95 317.1164 [M]+
127.1, 126.8,
(dd, J=10.0, 5.0
121.3, 120.9,
Hz, 1H), 3.80-
58.2, 48.5, 29.8,
3.60 (m, 2H),
24.5
2.40-2.10 (m,
4H)
8.17 (dd, J=7.9,
15Hz, 1H), 7.89 164.3, 160.2,
(td, J=8.4, 1.5 158.9, 147.2,
Hz, 1H), 7.72 (d, 146.3, 134.6,
J=8.2 Hz, 1H), 132.8, 127.3,
Ochrazepine A 7.58 (td, J=8.1, 126.5, 126.1, 508.1718 [M+H]+
1.2 Hz, 1H),7.03 121.2,117.4,
(s, 1H), 6.99 (s, 115.8, 77.2,
1H), 4.32 (m, 75.9, 69.8, 62.4,
1H), 1.51 (d, 58.1, 20.9, 18.2
J=6.7 Hz, 1H)

Mandatory Visualizations
Signaling Pathway Diagram
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Experimental Workflow Diagram
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Biological Implications and Mechanism of Action

The primary biological target of several circumdatin derivatives is mitochondrial Complex |
(NADH:ubiquinone oxidoreductase). Inhibition of this enzyme has profound effects on cellular
metabolism and signaling.

 Disruption of the Electron Transport Chain: By inhibiting Complex I, circumdatins block the
transfer of electrons from NADH to ubiquinone, thereby disrupting the electron transport
chain.

o Decreased ATP Production: This disruption leads to a significant reduction in ATP synthesis
through oxidative phosphorylation, depriving the cell of its primary energy source.

» Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at
Complex | results in the leakage of electrons to molecular oxygen, leading to the formation of
superoxide radicals and other reactive oxygen species.

¢ |nduction of Oxidative Stress: The accumulation of ROS creates a state of oxidative stress,
which can damage cellular components, including DNA, proteins, and lipids.

e Modulation of Signaling Pathways:

 To cite this document: BenchChem. [Application Notes and Protocols: Total Synthesis of
Circumdatin A and Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572487#total-synthesis-of-circumdatin-a-and-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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